1-[(Tert-butoxy)carbonyl]-3-(oxan-4-yl)azetidine-3-carboxylicacid
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Overview
Description
1-[(Tert-butoxy)carbonyl]-3-(oxan-4-yl)azetidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C14H23NO5. It is characterized by the presence of an azetidine ring, a tetrahydropyran ring, and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-butoxy)carbonyl]-3-(oxan-4-yl)azetidine-3-carboxylic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Tetrahydropyran Ring: The tetrahydropyran ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the tetrahydropyran moiety.
Protection with Boc Group: The final step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group using a reagent such as di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
1-[(Tert-butoxy)carbonyl]-3-(oxan-4-yl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine or tetrahydropyran rings, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]-3-(oxan-4-yl)azetidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-3-(oxan-4-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides protection during synthetic transformations, allowing for selective reactions at other functional groups. The azetidine and tetrahydropyran rings contribute to the compound’s unique reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butoxycarbonyl)-3-piperidinecarboxylic acid: Similar in structure but contains a piperidine ring instead of an azetidine ring.
1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acid: Lacks the tetrahydropyran ring, making it less complex.
Uniqueness
1-[(Tert-butoxy)carbonyl]-3-(oxan-4-yl)azetidine-3-carboxylic acid is unique due to the combination of the azetidine and tetrahydropyran rings, which provide distinct reactivity and binding properties. The presence of the Boc group also allows for selective protection and deprotection during synthetic transformations .
Properties
Molecular Formula |
C14H23NO5 |
---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(oxan-4-yl)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C14H23NO5/c1-13(2,3)20-12(18)15-8-14(9-15,11(16)17)10-4-6-19-7-5-10/h10H,4-9H2,1-3H3,(H,16,17) |
InChI Key |
MXTQQYIVHNUEQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2CCOCC2)C(=O)O |
Origin of Product |
United States |
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